2-nitro-5-piperazin-1-yl-benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

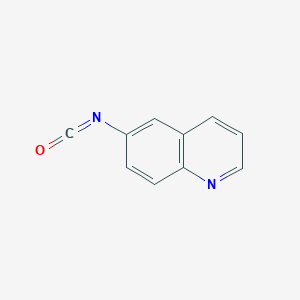

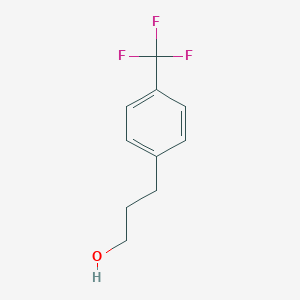

2-nitro-5-piperazin-1-yl-benzoic Acid is a useful research compound. Its molecular formula is C11H13N3O4 and its molecular weight is 251.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction and Drug Design

The compound's structural similarity to known DNA minor groove binders, such as Hoechst 33258, suggests potential applications in understanding DNA interactions and drug design. Hoechst 33258 is known for its specificity in binding to AT-rich sequences of DNA, aiding in chromosome analysis and the development of radioprotectors and topoisomerase inhibitors. This property makes derivatives like 2-nitro-5-piperazin-1-yl-benzoic acid candidates for similar applications, including the rational design of new drugs targeting DNA or for use in biotechnological applications involving DNA staining and analysis (Issar & Kakkar, 2013).

Chemical Synthesis and Reactivity

The chemistry of nitro-group substitution in aromatic compounds, including reactions with piperidine, offers insight into the potential reactivity and applications of this compound in synthetic chemistry. These reactions are crucial for the development of new synthetic pathways and the production of novel compounds with potential therapeutic applications. The study of nucleophilic aromatic substitution reactions contributes to a deeper understanding of chemical reactivity and mechanism, which is essential for the synthesis of new materials and drugs (Pietra & Vitali, 1972).

Pharmacological Applications

The structural features of this compound, including the piperazine ring, are found in various pharmaceuticals with diverse therapeutic uses, ranging from antipsychotics to anticancer agents. The piperazine moiety, in particular, is a key feature in the design of drugs due to its ability to interact with a variety of biological targets. Research into piperazine derivatives has highlighted their potential in the development of new medications for treating diseases such as tuberculosis, indicating the broader applicability of compounds featuring this moiety (Rathi et al., 2016).

Environmental Applications

Compounds like this compound can also find applications in environmental science, particularly in the development of new materials for water treatment and pollution mitigation. The reactivity and functional groups of such compounds may allow for the synthesis of advanced materials or catalysts for the degradation of pollutants, offering a pathway to more efficient and environmentally friendly technologies (Shao et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the synthesis of antidepressant molecules .

Mode of Action

It is known that antidepressants often work by altering the balance of neurotransmitters in the brain, which can help improve mood and reduce feelings of depression .

Biochemical Pathways

Antidepressants often affect pathways involving neurotransmitters such as serotonin, norepinephrine, and dopamine .

Result of Action

Antidepressants generally work by increasing the levels of certain neurotransmitters in the brain, which can help improve mood and reduce feelings of depression .

Properties

IUPAC Name |

2-nitro-5-piperazin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-11(16)9-7-8(1-2-10(9)14(17)18)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBYYNWGQJULDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441810 |

Source

|

| Record name | 2-nitro-5-piperazin-1-yl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183622-35-7 |

Source

|

| Record name | 2-nitro-5-piperazin-1-yl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)

![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)